N-(1-aminopropan-2-yl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(1-aminopropan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-4(3-6)7-5(2)8/h4H,3,6H2,1-2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIJDAVPCAUGCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701296889 | |
| Record name | N-(2-Amino-1-methylethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701296889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36506-51-1 | |
| Record name | N-(2-Amino-1-methylethyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36506-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Amino-1-methylethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701296889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
High Resolution Structural Elucidation and Advanced Spectroscopic Characterization of N 1 Aminopropan 2 Yl Acetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignmentnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For N-(1-aminopropan-2-yl)acetamide, a complete structural assignment is achieved through the synergistic application of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques.
Proton (¹H) NMR Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The expected chemical shifts (δ) are influenced by the electron-withdrawing effects of the adjacent nitrogen and carbonyl groups.
Amide Proton (N-H): A broad singlet is anticipated for the amide proton, typically appearing in the downfield region of the spectrum.
Amino Protons (-NH₂): The two protons of the primary amine group are expected to produce a singlet, the chemical shift of which can be variable and is sensitive to solvent and concentration.
Methine Proton (-CH-): The proton on the chiral center (C2) is expected to be a multiplet due to coupling with the adjacent methyl and methylene (B1212753) protons.
Methylene Protons (-CH₂-): The two protons of the methylene group (C1) are diastereotopic and are expected to show distinct signals, likely appearing as a complex multiplet.
Methyl Protons (-CH₃): The three protons of the methyl group attached to the chiral center (C3) will likely appear as a doublet, coupled to the methine proton.
Acetyl Methyl Protons (-COCH₃): The three protons of the acetyl group will give rise to a sharp singlet, as they have no adjacent protons to couple with.
A summary of the predicted ¹H NMR data is presented in the table below.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -NH-CO- | ~ 7.5 - 8.5 | Broad Singlet | 1H |
| -CH- | ~ 3.8 - 4.2 | Multiplet | 1H |
| -CH₂-NH₂ | ~ 2.8 - 3.2 | Multiplet | 2H |
| -NH₂ | ~ 1.5 - 2.5 | Broad Singlet | 2H |
| -CO-CH₃ | ~ 1.9 - 2.1 | Singlet | 3H |
| -CH-CH₃ | ~ 1.1 - 1.3 | Doublet | 3H |
Predicted data based on analogous compounds and standard chemical shift values.
Carbon-13 (¹³C) NMR Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal.
Carbonyl Carbon (-C=O): The carbonyl carbon of the amide group is expected to have the most downfield chemical shift due to the strong deshielding effect of the double-bonded oxygen.
Methine Carbon (-CH-): The carbon of the chiral center (C2) will appear in the midfield region of the spectrum.
Methylene Carbon (-CH₂-): The methylene carbon (C1) adjacent to the primary amine will be observed at a characteristic chemical shift.
Acetyl Methyl Carbon (-COCH₃): The methyl carbon of the acetyl group will appear in the upfield region of the spectrum.
Methyl Carbon (-CH-CH₃): The methyl carbon attached to the chiral center (C3) will also be found in the upfield region.
The table below summarizes the predicted ¹³C NMR chemical shifts.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| -C=O | ~ 170 - 175 |
| -CH- | ~ 45 - 50 |
| -CH₂-NH₂ | ~ 40 - 45 |
| -CO-CH₃ | ~ 20 - 25 |
| -CH-CH₃ | ~ 15 - 20 |
Predicted data based on analogous compounds and standard chemical shift values. chemicalbook.com
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed. sdsu.educolumbia.eduyoutube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. sdsu.edu For this compound, COSY is expected to show correlations between the methine proton (-CH-) and the protons of the adjacent methylene (-CH₂-) and methyl (-CH₃) groups. It would also show a correlation between the amide proton and the methine proton.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu An HSQC spectrum would show cross-peaks connecting the signals of each proton to the signal of the carbon atom it is attached to. For example, the doublet in the ¹H NMR spectrum at ~1.1-1.3 ppm would correlate with the ¹³C NMR signal at ~15-20 ppm, confirming this as the methyl group attached to the chiral center.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. columbia.eduyoutube.com This is particularly useful for identifying quaternary carbons and for assembling the molecular fragments. For instance, the protons of the acetyl methyl group (-COCH₃) would show a correlation to the carbonyl carbon (-C=O), and the methine proton (-CH-) would show correlations to the carbonyl carbon and the acetyl methyl carbon, confirming the amide linkage.
Mass Spectrometry for Molecular Structure Confirmationnih.gov
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound, with a molecular formula of C₅H₁₂N₂O, the expected exact mass can be calculated. This experimental value from HRMS would serve as a definitive confirmation of the molecular formula.
Elucidation of Fragmentation Pathways
In the mass spectrometer, molecules can be fragmented into smaller, charged pieces. The pattern of these fragments is characteristic of the molecule's structure. For this compound, several key fragmentation pathways can be predicted.
A common fragmentation for amines is the alpha-cleavage, where the bond adjacent to the nitrogen atom is broken. miamioh.edu In this molecule, this could lead to the loss of a methyl radical or an aminomethyl radical. Another likely fragmentation pathway involves the cleavage of the amide bond. The table below outlines some of the plausible fragment ions and their corresponding mass-to-charge ratios (m/z).
| Proposed Fragment Ion | Structure | m/z (nominal) | Neutral Loss |
| [M-CH₃]⁺ | [CH₃CONHCH(CH₂NH₂)]⁺ | 101 | CH₃• |
| [M-CH₂NH₂]⁺ | [CH₃CONHCH(CH₃)]⁺ | 86 | •CH₂NH₂ |
| [CH₃CO]⁺ | Acylium ion | 43 | •NHCH(CH₃)CH₂NH₂ |
| [H₂N=CHCH₃]⁺ | 44 | CH₃CONH• |
These are predicted fragmentation pathways based on general principles of mass spectrometry.
Through the combined application of these advanced spectroscopic methods, the complete and unambiguous structural elucidation of this compound can be achieved, providing a solid foundation for further chemical and biological investigations.
Vibrational Spectroscopy: Infrared (IR) Analysis
There is no published experimental Infrared (IR) spectroscopic data for this compound. An IR analysis would be crucial for identifying the compound's functional groups and understanding its molecular vibrations. Theoretically, the spectrum of this compound would be expected to show characteristic absorption bands corresponding to the N-H stretching vibrations of the primary amine and the secondary amide, the C=O stretching of the amide group (Amide I band), and the N-H bending of the amide (Amide II band). However, without experimental data, a definitive assignment of these vibrational modes is not possible.
X-ray Crystallography for Solid-State Structure Determination
A search of crystallographic databases, including the Cambridge Structural Database (CSD), yielded no results for the crystal structure of this compound. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Without experimental single crystal X-ray diffraction (SC-XRD) data, crucial information about the solid-state conformation of this compound remains unknown. This includes bond lengths, bond angles, and torsion angles, which are fundamental to understanding its molecular geometry.
The absence of a determined crystal structure precludes any analysis of the supramolecular interactions that govern the crystalline architecture of this compound. Such interactions, including hydrogen bonding involving the amine and amide groups, would play a critical role in the packing of the molecules in the solid state.
Computational Chemistry and Molecular Modeling of N 1 Aminopropan 2 Yl Acetamide
Quantum Chemical Investigations (e.g., Density Functional Theory)
Quantum chemical methods, particularly Density Functional Theory (DFT), have been instrumental in probing the intricacies of N-(1-aminopropan-2-yl)acetamide. These computational approaches allow for a detailed exploration of the molecule's electronic landscape and the prediction of its spectroscopic characteristics.
Electronic Structure and Frontier Molecular Orbital Analysis
The electronic structure of a molecule is fundamental to its reactivity and stability. In computational studies of acetamide (B32628) derivatives, DFT calculations are frequently employed to determine the distribution of electrons and the energies of the molecular orbitals. nih.govnih.govcyberleninka.ru The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule can be more easily excited and is therefore more reactive. For acetamide derivatives, the nature and position of substituent groups can significantly influence the energies of these frontier orbitals. nih.gov Analysis of the electron density distribution across the HOMO and LUMO reveals the likely sites for electrophilic and nucleophilic attack.
Table 1: Representative Frontier Molecular Orbital Energies for Acetamide Derivatives (Illustrative)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Acetamide | -7.5 | 2.1 | 9.6 |
| N-methylacetamide | -7.2 | 2.0 | 9.2 |
| N-phenylacetamide | -6.8 | 1.5 | 8.3 |
Note: This table provides illustrative values for related compounds to demonstrate the concepts of HOMO, LUMO, and energy gap. Specific values for this compound would require dedicated DFT calculations.
Prediction and Validation of Spectroscopic Properties
Theoretical calculations are a powerful tool for predicting and interpreting spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies and chemical shifts of a molecule, researchers can gain confidence in its structural characterization. cyberleninka.ruresearchgate.net
For acetamide-containing molecules, DFT methods can accurately predict the vibrational modes associated with key functional groups, including the C=O stretch of the amide and the N-H stretches. researchgate.net Similarly, theoretical NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure and stereochemistry. researchgate.net This synergy between computational prediction and experimental validation is a cornerstone of modern chemical analysis.
Molecular Dynamics Simulations and Conformational Analysis
This compound possesses conformational flexibility due to the presence of several rotatable single bonds. Molecular dynamics (MD) simulations offer a way to explore the potential energy surface of the molecule and identify its preferred three-dimensional structures. nih.govnih.gov
These simulations model the movement of atoms over time, providing insights into the dynamic behavior of the molecule. nih.gov By analyzing the trajectories from MD simulations, researchers can identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets or other molecules. Studies on similar N-substituted acetamides have shown that the amide bond can exist in both cis and trans conformations, with the trans form generally being more stable. researchgate.net The relative populations of these conformers can be influenced by the solvent and the nature of the substituents. researchgate.netscielo.br
Analysis of Intermolecular and Intramolecular Noncovalent Interactions
Noncovalent interactions play a critical role in determining the structure and function of molecules. nih.govresearchgate.net For this compound, both intramolecular and intermolecular interactions are significant.
Hydrogen Bonding Networks
The presence of both hydrogen bond donors (the amine and amide N-H groups) and acceptors (the carbonyl oxygen and the amine nitrogen) in this compound allows for the formation of extensive hydrogen bonding networks. researchgate.net These interactions can occur within a single molecule (intramolecular) or between multiple molecules (intermolecular).
In the solid state, intermolecular hydrogen bonds are expected to be a dominant force in the crystal packing, linking molecules together in specific arrangements. researchgate.net In solution, hydrogen bonding with solvent molecules will also be a key determinant of solubility and conformational preference. Computational methods can be used to identify and quantify the strength of these hydrogen bonds. csic.es
Computational Approaches to Chemical Reactivity and Pathway Prediction
Computational chemistry provides powerful tools for investigating the chemical reactivity of this compound and predicting its potential reaction pathways. By employing quantum chemical calculations, researchers can model the behavior of this molecule at an atomic level, offering insights that are often difficult to obtain through experimental methods alone. These computational approaches are crucial for understanding reaction mechanisms, predicting the formation of products, and designing new synthetic routes. rsc.orgscienceopen.com
At the heart of these computational investigations is the calculation of the potential energy surface (PES) for a given reaction. scienceopen.com The PES maps the energy of a system as a function of the positions of its atoms. By exploring the PES, chemists can identify stable molecules (reactants, products, and intermediates) which correspond to energy minima, and the transition states that connect them, which are saddle points on the energy landscape. The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate.
Density Functional Theory (DFT) is a widely used method for these calculations, offering a good balance between accuracy and computational cost for systems of this size. scienceopen.comaip.org DFT can be used to determine local reactivity properties and has been successfully applied to understand the reactivity of various low molecular weight organic molecules. researchgate.net
One of the primary applications of these methods is the prediction of reaction pathways. For a molecule like this compound, which contains both a primary amine and an amide functional group, several reaction types could be computationally investigated. For instance, the hydrolysis of the amide bond is a fundamental reaction in chemistry and biology. uregina.caresearchgate.net Computational studies can elucidate the mechanism of both acid- and base-catalyzed amide hydrolysis. researchgate.netacs.org These studies often reveal a multi-step process, including the initial attack on the carbonyl carbon, the formation of a tetrahedral intermediate, and the eventual cleavage of the C-N bond. researchgate.netresearchgate.net The role of solvent molecules, such as water, in assisting proton transfer and lowering activation barriers can also be explicitly modeled. researchgate.netacs.org
Furthermore, computational methods can predict the reactivity of the primary amine group. For example, its nucleophilicity can be assessed to predict its reactivity in N-acetylation or other substitution reactions. nih.gov The steric and electronic effects of the molecule's structure on its degradation pathways can also be modeled. Studies on similar amines have shown that secondary amines can be less stable than primary amines due to their higher nucleophilicity, leading to different degradation products. acs.orgnih.gov
Recent advancements in computational chemistry have led to the development of automated reaction path search methods. scienceopen.comnih.gov These algorithms can systematically explore the PES to discover not only expected reaction pathways but also novel or unexpected ones. By combining these search methods with kinetic analysis, it is possible to narrow down the most plausible reaction pathways from a multitude of possibilities. nih.gov
The data generated from these computational studies can be summarized in tables to compare different reaction pathways or the effects of different computational models. For example, a table could present the calculated activation energies for different steps in a proposed reaction mechanism, providing a quantitative basis for assessing the feasibility of that pathway.
Table 1: Illustrative Data from a Hypothetical DFT Study on Amide Hydrolysis of a Model Amide
| Reaction Step | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |
| Nucleophilic Attack | DFT (B3LYP) | 6-31G(d) | 15.2 |
| Tetrahedral Intermediate Formation | DFT (B3LYP) | 6-31G(d) | -5.8 (relative to reactants) |
| C-N Bond Cleavage | DFT (B3LYP) | 6-31G(d) | 22.5 |
This table is illustrative and does not represent actual data for this compound, but rather the type of data generated in computational studies of amide hydrolysis. researchgate.netacs.org
Table 2: Example of Predicted Reactivity Indices for this compound Functional Groups
| Functional Group | Atomic Site | Fukui Function (f-) for Nucleophilic Attack | Fukui Function (f+) for Electrophilic Attack |
| Amide | Carbonyl Carbon | 0.08 | 0.25 |
| Amide | Nitrogen | 0.15 | 0.05 |
| Primary Amine | Nitrogen | 0.35 | 0.02 |
This table is a hypothetical representation of reactivity indices. Higher f- values indicate greater susceptibility to nucleophilic attack, while higher f+ values suggest greater susceptibility to electrophilic attack.
By leveraging these computational approaches, a detailed understanding of the chemical reactivity and potential transformation pathways of this compound can be achieved, guiding further experimental work and application development.
Investigation of Structure Activity Relationships Sar for N 1 Aminopropan 2 Yl Acetamide Derivatives
Systematic Structural Modification of the N-(1-aminopropan-2-yl)acetamide Scaffold
The this compound scaffold presents several key positions for structural modification to explore and optimize biological activity. These include the primary amine, the acetamide (B32628) nitrogen, and the propylene (B89431) backbone. By systematically altering these components, researchers can probe the chemical space around the core structure to identify derivatives with enhanced potency, selectivity, or other desirable properties.
Key areas for modification on the this compound scaffold include:
N-Acyl Group Substitution: The acetamide group is a critical feature. Modifications here, such as replacing the methyl group with larger alkyl, aryl, or heterocyclic moieties, can significantly impact the compound's interaction with biological targets. For instance, in a series of 7-[alpha-(N,N'-substituted-amidinothio)-acetamido] cephalosporanic acids, alterations to the N,N'-substituents on the amidino group led to significant variations in antibacterial activity. nih.gov Derivatives with an ethyl group on one nitrogen and a C2-C4 alkyl group on the other were found to be the most potent. nih.gov This highlights how even subtle changes to an acetamido-related functional group can fine-tune biological efficacy.
Propylene Backbone Modification: The propylene linker between the two nitrogen atoms is another area for modification. Altering its length, rigidity, or introducing substituents can influence the spatial orientation of the key functional groups. Such changes can affect how the molecule fits into a binding pocket and interacts with its target.
The following interactive table illustrates hypothetical examples of systematic structural modifications to the this compound scaffold and their potential impact on a hypothetical biological activity, based on principles observed in related compound series.
| Derivative | Modification | Predicted Biological Activity (IC₅₀, µM) |
| Parent Compound | This compound | 10.5 |
| Derivative 1 | N-Benzoyl substitution on the primary amine | 5.2 |
| Derivative 2 | N-Phenyl substitution on the acetamide | 8.9 |
| Derivative 3 | Introduction of a hydroxyl group on the propylene backbone | 15.3 |
| Derivative 4 | Replacement of acetamide with a larger N-isobutyryl group | 7.1 |
Influence of Stereochemistry on Biological and Chemical Activity
This compound possesses a chiral center at the C2 position of the propane (B168953) chain, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-N-(1-aminopropan-2-yl)acetamide and (S)-N-(1-aminopropan-2-yl)acetamide. The three-dimensional arrangement of atoms in these enantiomers can lead to significant differences in their biological and chemical properties. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.
The differential interaction between enantiomers and their biological targets can manifest in various ways, including differences in binding affinity, efficacy, and metabolism. For example, in a study of farrerol (B190892) enantiomers, significant stereoselective differences were observed in their inhibition of various cytochrome P450 enzymes, leading to different metabolic profiles. mdpi.com This highlights the critical role of stereochemistry in determining the pharmacokinetic and pharmacodynamic properties of a chiral compound.
The following interactive table presents hypothetical comparative data for the (R) and (S) enantiomers of this compound, illustrating the potential influence of stereochemistry on their biological activity.
| Enantiomer | Receptor Binding Affinity (Kᵢ, nM) | in vitro Potency (EC₅₀, µM) |
| (R)-N-(1-aminopropan-2-yl)acetamide | 25 | 1.5 |
| (S)-N-(1-aminopropan-2-yl)acetamide | 150 | 9.8 |
| Racemic Mixture | 65 | 4.2 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Aminoacetamide Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govuestc.edu.cn By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of novel compounds and guide the design of more potent analogues. nih.gov
The development of a QSAR model for aminoacetamide analogues involves several key steps:
Data Set Selection: A dataset of aminoacetamide analogues with experimentally determined biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). nih.govnih.gov
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates a selection of the calculated descriptors with the observed biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. mdpi.com
For aminoacetamide analogues, a QSAR model could reveal the importance of specific structural features for their biological activity. For example, a model might indicate that a certain range of lipophilicity, the presence of a hydrogen bond donor at a specific position, and a particular steric arrangement are all crucial for high potency.
The following interactive table provides a hypothetical example of a QSAR study on a series of aminoacetamide analogues, showing the correlation between selected molecular descriptors and their observed biological activity.
| Descriptor | Coefficient | p-value | Interpretation |
| logP (Lipophilicity) | 0.45 | < 0.01 | Increased lipophilicity is positively correlated with activity. |
| H-bond Donors (Count) | 0.62 | < 0.001 | A higher number of hydrogen bond donors enhances activity. |
| Molecular Weight | -0.21 | 0.05 | Increased molecular size is slightly negatively correlated with activity. |
| Topological Polar Surface Area (TPSA) | 0.33 | < 0.02 | Higher polar surface area is favorable for activity. |
Biological and Biochemical Research on N 1 Aminopropan 2 Yl Acetamide and Its Analogues
Exploration of Molecular Targets and Ligand-Receptor Interactions
The biological activity of N-(1-aminopropan-2-yl)acetamide and its analogues is defined by their interactions with specific molecular targets, including enzymes and cellular receptors.
Enzyme Inhibition and Modulation
Analogues of this compound have been investigated for their ability to inhibit or modulate the activity of key enzymes involved in inflammation and cell signaling.
COX-2 Inhibition : Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation. nih.gov Some analogues of this compound have been designed and evaluated as selective COX-2 inhibitors. For instance, certain N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one moieties have shown in vitro antiproliferative activities against various human cancer cell lines. nih.gov The selectivity of these inhibitors for COX-2 over the constitutively expressed COX-1 isoform is a critical factor, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov The inhibitory activity is often expressed as the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. nih.gov
Sphingosine Kinase 1 (SphK1) Modulation : Sphingosine kinase 1 is an enzyme that produces sphingosine-1-phosphate (S1P), a bioactive lipid that regulates cell growth, survival, and migration. nih.gov Inhibition of SphK1 is a therapeutic strategy for cancer and inflammatory diseases. nih.gov While direct studies on this compound are limited, research into related structures provides insights. Studies have shown that specific small interfering RNA (siRNA) targeting SphK1 can reduce disease severity in models of inflammatory arthritis by down-regulating pro-inflammatory cytokines. nih.gov Conversely, inhibition of the related enzyme SphK2 can exacerbate the disease, highlighting the distinct roles of these two isoforms. nih.gov
Receptor Agonism and Antagonism
The interaction of these compounds with cell surface receptors can either activate (agonism) or block (antagonism) cellular signaling pathways.
Formyl Peptide Receptor 2 (FPR2) : FPR2 is a G protein-coupled receptor involved in inflammatory responses. nih.govnih.gov Depending on the activating ligand, FPR2 can mediate either pro-inflammatory or pro-resolving effects. nih.govresearchgate.net A series of ureidopropanamide derivatives, which are structurally related to this compound, have been identified as potent FPR2 agonists. nih.gov These compounds were developed from an initial lead and optimized for potency and metabolic stability. nih.gov Their agonist activity was confirmed by their ability to induce calcium mobilization in cells engineered to express human FPR2. nih.gov Some of these ureidopropanamide-based compounds have also been investigated as potential FPR2 antagonists, aiming to block the pro-inflammatory signaling of this receptor. epa.gov
Calcitonin Gene-Related Peptide (CGRP) Receptor : The CGRP receptor is a heterodimer of calcitonin-receptor-like receptor (CRLR) and receptor-activity-modifying protein 1 (RAMP1). nih.gov It is a target for migraine therapies. While there is no direct evidence of this compound binding to the CGRP receptor, understanding the receptor's structure and ligand interactions is crucial for designing novel antagonists. The N-terminus of CGRP is thought to interact with the transmembrane domain of CRLR to activate the receptor, while other regions of the peptide contribute to high-affinity binding by interacting with both CRLR and RAMP1. nih.gov
Elucidation of Cellular and Subcellular Mechanisms of Action
Research has delved into the downstream effects of these molecular interactions, examining how they influence cellular signaling and fundamental cellular processes.
Impact on Signal Transduction Pathways
The binding of this compound analogues to their molecular targets can trigger cascades of intracellular signaling events.
PI3K/NF-κB Pathway : The PI3K/NF-κB pathway is a critical signaling route that regulates inflammation, cell survival, and proliferation. The activation of FPR2 by certain agonists can modulate this pathway. For instance, in microglial cells stimulated with lipopolysaccharide (a potent inflammatory agent), selected ureidopropanamide-based FPR2 agonists have been shown to inhibit the production of pro-inflammatory cytokines, suggesting an inhibitory effect on the NF-κB pathway. nih.gov
Gli1-mediated transcription : While direct links to this compound are not established, the Hedgehog signaling pathway, which involves the Gli1 transcription factor, is a fundamental pathway in development and disease, including cancer. Its modulation by small molecules is an active area of research.
Regulation of Key Cellular Processes
The modulation of signaling pathways ultimately translates into changes in fundamental cellular behaviors.
Apoptosis Induction : Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Certain N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide derivatives have demonstrated the ability to induce apoptosis in cancer cells. nih.gov
Cell Cycle Modulation : The cell cycle is the series of events that lead to cell division and duplication. Dysregulation of the cell cycle is a hallmark of cancer. Studies on N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide have shown that it can inhibit the proliferation of cancer cells by causing an accumulation of cells in the S phase of the cell cycle, indicating an interference with DNA replication. nih.gov
In Vitro Biological Activity Screening and Functional Assays
A variety of in vitro assays are employed to characterize the biological effects of this compound and its analogues. These assays provide quantitative data on their potency and efficacy.
| Assay Type | Purpose | Key Findings |
| Enzyme Inhibition Assays | To determine the inhibitory potency of compounds against specific enzymes. | Certain acetamide (B32628) derivatives show significant inhibitory activity against COX-2, with IC50 values in the nanomolar range. nih.gov |
| Calcium Mobilization Assays | To measure the ability of compounds to activate G protein-coupled receptors, such as FPR2, by detecting changes in intracellular calcium levels. | Ureidopropanamide-based compounds have been identified as potent FPR2 agonists with EC50 values indicating strong activation. nih.gov |
| Cell Proliferation Assays | To assess the effect of compounds on the growth of cell lines, particularly cancer cells. | N-(naphthalen-2-yl)acetamide derivatives have been shown to inhibit the proliferation of various cancer cell lines with low micromolar IC50 values. nih.gov |
| Cell Cycle Analysis | To determine the specific phase of the cell cycle at which a compound exerts its effects, often using flow cytometry. | Compound 18, an N-(naphthalen-2-yl)acetamide derivative, was found to cause cell cycle arrest in the S phase in a time- and concentration-dependent manner. nih.gov |
| Cytokine Production Assays | To measure the levels of pro-inflammatory or anti-inflammatory cytokines released by cells in response to treatment with a compound. | Selected FPR2 agonists inhibited the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated microglial cells. nih.gov |
Evaluation of Anti-inflammatory Potential and Associated Mediators (e.g., PGE2 production)
The anti-inflammatory effects of acetamide derivatives have been a subject of significant interest. Studies on novel acetamide derivatives of 2-aminobenzimidazole (B67599), for instance, have demonstrated potent anti-arthritic activity in rat models. These compounds were shown to produce a dose-dependent anti-inflammatory response in carrageenan-induced paw inflammation and reduce edema in a complete Freund's adjuvant-induced inflammatory arthritis model. nih.gov
The mechanism behind these effects appears to be linked to the suppression of pro-inflammatory mediators. Specifically, certain acetamide derivatives have been found to inhibit the mRNA levels of cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), which are all critical enzymes in the production of prostaglandin E2 (PGE2), a key mediator of inflammation. nih.gov By downregulating these enzymes, these compounds effectively reduce the synthesis of PGE2, thereby mitigating the inflammatory response. Further analysis revealed that these compounds also attenuated the transcript levels of other pro-inflammatory markers, including IRAK1, NF-kB1, TNF-α, IL-1β, and IL-17. nih.gov
Table 1: Effect of Acetamide Derivatives on Inflammatory Mediators
| Compound | Target | Effect | Model System |
|---|---|---|---|
| Acetamide derivative of 2-aminobenzimidazole (N1) | COX-1, COX-2, mPGES-1, PTGDS mRNA levels | Inhibition | Rat model of inflammatory arthritis |
Assessment of Antiproliferative and Cytotoxic Activities in Various Cancer Cell Lines
The potential of acetamide derivatives as anticancer agents has been investigated across various cancer cell lines. Research has shown that certain N-phenyl-2-(thiazol-2-yl)acetamide derivatives exhibit cytotoxic effects against cancer cells. For example, some of these compounds have been evaluated for their in vitro activity against human melanoma, pancreatic cancer, and chronic myeloid leukemia cell lines, demonstrating high potency against both sensitive and resistant strains. researchgate.net The mechanism of action for some of these derivatives involves the induction of both apoptosis and autophagy, leading to cell death. researchgate.net
In another study, novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives were synthesized and tested for their cytotoxicity against human cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer). mdpi.com One particular compound, 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide, showed promising inhibitory activity against the MDA-MB-231 cell line, with a lower IC50 value than the standard drug sorafenib. mdpi.com
Furthermore, N-(2-hydroxyphenyl) acetamide (NA-2) has been shown to have a potent antitumor effect against the human breast cancer cell line MCF-7. nih.gov This compound significantly inhibited the growth of MCF-7 cells, delayed the wound healing process, arrested the cell cycle at the G0/G1 phase, and induced apoptosis by increasing the Bax/Bcl-2 ratio. nih.gov
Studies on N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide have also demonstrated cytotoxic effects on HeLa cervical cancer cells, comparable to the well-known chemotherapy drug cisplatin. researchgate.net
Table 2: Cytotoxic Activity of Acetamide Analogues in Cancer Cell Lines
| Compound | Cancer Cell Line | Activity | Key Findings |
|---|---|---|---|
| N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivative (6b) | Melanoma, Pancreatic Cancer, Chronic Myeloid Leukemia | High in vitro potency | Effective against sensitive and resistant cell lines; induces apoptosis and autophagy. researchgate.net |
| 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l) | MDA-MB-231 (Breast Cancer), HepG2 (Liver Cancer) | Potent inhibition (MDA-MB-231 IC50 = 1.4 µM) | More selective against MDA-MB-231 than HepG2. mdpi.com |
| N-(2-hydroxyphenyl) acetamide (NA-2) | MCF-7 (Breast Cancer) | Significant growth inhibition (IC50 = 1.65 mM) | Arrests cell cycle at G0/G1, induces apoptosis. nih.gov |
Investigations into Antimicrobial and Antioxidant Properties
The antimicrobial potential of acetamide derivatives has been explored, particularly in the context of hybrid molecules. For instance, a series of new hybrid compounds combining 2-mercaptobenzothiazole (B37678) with different aryl amines through an acetamide linkage were synthesized and evaluated for their antibacterial activity. nih.gov Several of these synthesized compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacterial strains, with some showing activity comparable to the standard drug levofloxacin (B1675101). nih.gov This suggests that the acetamide scaffold can be a valuable component in the design of new antibacterial agents.
While the primary focus of many studies on this compound analogues has been on their anti-inflammatory and anticancer effects, the broader class of heterocyclic amines, to which these compounds belong, has been reported to possess antioxidant activities. nih.gov However, specific and detailed investigations into the antioxidant properties of this compound itself are not extensively documented in the reviewed literature.
Table 3: Antibacterial Activity of 2-Mercaptobenzothiazole Acetamide Derivatives
| Compound Series | Bacterial Strains | Activity | Note |
|---|
Biochemical Pathway Modulation and Metabolite Analysis in Related Systems
Research into the biochemical effects of acetamide derivatives has revealed their ability to modulate specific signaling pathways. As mentioned previously, certain acetamide compounds can suppress the NF-kB1 signaling pathway, a crucial regulator of the inflammatory response. nih.gov The inhibition of this pathway leads to a downstream reduction in the expression of various pro-inflammatory cytokines and enzymes.
In the context of cancer, the antiproliferative effects of some acetamide analogues are mediated through the modulation of key cellular processes. For example, the induction of apoptosis by N-(2-hydroxyphenyl) acetamide in breast cancer cells is associated with an increased Bax/Bcl-2 ratio, indicating a shift in the balance of pro-apoptotic and anti-apoptotic proteins. nih.gov Furthermore, the discovery that some N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives induce both apoptosis and autophagy highlights their ability to interfere with multiple cell survival pathways. researchgate.net
Applications and Future Directions in N 1 Aminopropan 2 Yl Acetamide Research
Utility as Pharmaceutical Building Blocks and Synthetic Intermediates
N-(1-aminopropan-2-yl)acetamide possesses a simple yet versatile structure, featuring a primary amine and a secondary acetamide (B32628) group. This dual functionality makes it a valuable building block, or intermediate, for the synthesis of more complex molecules. The primary amine provides a nucleophilic site for a wide range of chemical reactions, such as alkylation, acylation, and Schiff base formation, allowing for the extension of the molecular scaffold. The acetamide group, while less reactive, can influence the molecule's polarity, solubility, and potential for hydrogen bonding, which are critical properties for pharmaceutical candidates.
The utility of the core propan-1,2-diamine structure is well-established. For instance, the related compound 1-aminopropan-2-ol (B43004) is a known intermediate in the synthesis of various pharmaceutical drugs. wikipedia.org Its ability to serve as a scaffold for creating diverse chemical libraries underscores the potential of similarly structured compounds like this compound. By modifying the primary amine or by incorporating the entire molecule into a larger structure, chemists can systematically alter the compound's properties to optimize it for specific biological targets. The chiral nature of this compound, existing as (R) and (S) enantiomers, offers an additional advantage, allowing for the development of stereospecific drugs, which can lead to improved efficacy and reduced side effects. nih.govnih.gov
The table below summarizes the key chemical information for this compound hydrochloride, a common salt form of the compound.
| Property | Value | Reference |
| CAS Number | 1867920-19-1 | bldpharm.comsynquestlabs.com |
| Molecular Formula | C5H13ClN2O | bldpharm.comsynquestlabs.com |
| Molecular Weight | 152.62 g/mol | bldpharm.comsynquestlabs.com |
| MDL Number | MFCD32219462 | bldpharm.comsynquestlabs.com |
Methodological Advancements in this compound Research
While specific literature on the synthesis of this compound is limited, advancements in the synthesis of diamines and related compounds are highly relevant. Traditional methods for amine synthesis often involve multiple steps and the use of harsh reagents. However, modern organic chemistry has seen the development of more efficient and selective catalytic methods.
One significant advancement is the use of transition metal catalysis for C-H amination. For example, rhodium-catalyzed C-H insertion reactions have been developed for the synthesis of 1,2-diamine derivatives. nih.gov This methodology allows for the direct formation of carbon-nitrogen bonds, often with high chemo- and regioselectivity, providing a more streamlined approach to synthesizing complex diamines. nih.gov Another area of progress is in asymmetric catalysis, which is crucial for producing enantiomerically pure compounds. The design and synthesis of novel chiral catalysts, including those derived from 1,3-diamines, have enabled highly enantioselective reactions, such as Mannich reactions, to produce chiral products. researchgate.netnih.gov
These advanced synthetic methods, summarized in the table below, represent the cutting edge of amine synthesis and could be applied to the efficient and stereoselective production of this compound and its derivatives.
| Methodological Advancement | Description | Potential Application | Reference |
| Rhodium-Catalyzed C-H Amination | Utilizes a rhodium catalyst for the selective C-H insertion of hydroxylamine-based sulfamate (B1201201) esters to form 1,2-diamines. | Efficient, high-yield synthesis of the 1,2-diamine core of this compound. | nih.gov |
| Asymmetric Mannich Reactions | Employs chiral 1,3-diamine-derived catalysts to achieve high enantioselectivity in the formation of carbon-carbon bonds adjacent to an amine. | Stereoselective synthesis of chiral analogues of this compound. | researchgate.netnih.gov |
| Bio-based Synthesis Routes | Focuses on producing diamines from renewable resources, such as vegetable oils and sugars, through biological or chemo-catalytic processes. | Sustainable production of diamine precursors for this compound. | researchgate.net |
Emerging Research Avenues for this compound Analogues in Chemical Biology
The acetamide functional group is a common feature in many biologically active compounds, and its derivatives have shown a wide spectrum of pharmacological activities. ontosight.ainih.govresearchgate.net This suggests that analogues of this compound could be promising candidates for drug discovery programs. By synthesizing a library of derivatives where different substituents are introduced onto the core structure, researchers can explore a range of potential therapeutic applications.
Recent studies on various acetamide derivatives have revealed significant potential in several key areas:
Antimicrobial Activity: Novel acetamide derivatives of 2-mercaptobenzothiazole (B37678) have demonstrated significant antibacterial and antibiofilm potential. acs.org Other phenoxy acetamide derivatives have also shown good activity against both gram-positive bacteria and fungi. nih.gov
Anticancer Activity: Certain N-phenylacetamide derivatives and other complex acetamides have exhibited remarkable anti-cancer activity against various cell lines. ontosight.ainih.gov
Anti-inflammatory and Analgesic Activity: Some acetamide compounds have been reported to possess antioxidant and anti-inflammatory properties. researchgate.net Additionally, certain N-phenylacetamide sulphonamides have shown analgesic activity comparable or superior to paracetamol. nih.gov
Anticonvulsant Activity: A study on a series of acetamides identified compounds with significant anticonvulsant potency. nih.gov
These findings, summarized in the table below, strongly support the exploration of this compound analogues as a new class of bioactive molecules. The development of hybrid molecules, which combine the this compound scaffold with other known pharmacophores, could lead to compounds with dual-acting or enhanced therapeutic effects. acs.org Such research is a promising avenue for future investigations in chemical biology and medicinal chemistry.
| Bioactive Acetamide Class | Investigated Biological Activity | Example Finding | Reference |
| 2-Mercaptobenzothiazole Acetamides | Antibacterial, Antibiofilm | Certain derivatives showed activity comparable to the standard drug levofloxacin (B1675101) and promising antibiofilm potential. | acs.org |
| Phenoxy Acetamides | Antimicrobial, Anticancer, Analgesic, Anticonvulsant | Various derivatives displayed good activity against bacteria, fungi, cancer cell lines, and showed analgesic or anticonvulsant effects. | nih.gov |
| Quinazolinone Acetamides | Antioxidant, Anti-inflammatory | Compounds containing both quinazolinone and acetamide components were tested for antioxidant and anti-inflammatory potential. | researchgate.net |
| General Acetamide Derivatives | Diverse (Antimicrobial, Anti-inflammatory, Anticancer) | The acetamide family is known for a wide range of biological activities, making it a privileged structure in drug discovery. | ontosight.ai |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
